16-Epinormacusine B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Record name | Normacusine B | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Normacusine_B | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies for 16 Epinormacusine B
Botanical Sources and Biogeographical Distribution
16-Epinormacusine B has been identified as a natural product found in several plant species. Notably, it is isolated from the herbs of Voacanga africana. chemfaces.comambeed.cnbiomart.cn This plant is recognized as a source of this specific sarpagine (B1680780) alkaloid. chemfaces.comtib.euresearchgate.net
Another significant botanical source is Ervatamia hirta. chemfaces.com Investigations into the leaves and root bark of Ervatamia hirta have led to the isolation of numerous alkaloids, including (E) 16-epi-normacusine B. chemfaces.com
While the search results confirm these specific botanical sources, detailed information regarding the precise biogeographical distribution of this compound across different regions where these plants grow is not extensively detailed in the provided snippets. However, Ervatamia hirta from Malaysia has been a source for the isolation of this compound. u-tokyo.ac.jp
A summary of known botanical sources is presented in the table below:
| Botanical Source | Plant Part(s) Examined |
| Voacanga africana | Herbs |
| Ervatamia hirta | Leaves, Root bark |
Advanced Phytochemical Isolation and Purification Techniques for Alkaloids
The isolation and purification of alkaloids from plant sources involve several sequential steps aimed at separating the alkaloids from non-alkaloidal substances and then separating individual alkaloids from a mixture. researchgate.netjiwaji.edu General methods depend on the alkaline nature of most alkaloids, their ability to form salts with acids, and the differential solubility of these salts in various solvents. researchgate.net
Initial steps typically involve the preparation of the plant sample, which includes drying and reducing the material to a coarse powder to facilitate solvent contact. researchgate.netjiwaji.edu If the plant material is rich in oils and fats, a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether may be performed to remove these interfering substances without extracting the alkaloids. researchgate.netjiwaji.edu
Alkaloids often exist as salts in plants. innspub.net To liberate the free alkaloidal bases, the powdered plant material is commonly treated with an alkaline solution, such as dilute aqueous ammonium (B1175870) hydroxide (B78521) or lime water. alfa-chemistry.comresearchgate.netjiwaji.edu This process converts the alkaloid salts into their free base form, which are generally less soluble in water and more soluble in organic solvents. alfa-chemistry.comresearchgate.netlifeasible.com
Following the liberation of free bases, extraction is carried out using suitable organic solvents like chloroform, dichloromethane, ethyl acetate, or ether. alfa-chemistry.comchemfaces.comresearchgate.netjiwaji.edulifeasible.com The choice of solvent depends on the specific alkaloids being targeted and their solubility properties. alfa-chemistry.comlifeasible.com The organic layer containing the free alkaloids and lipophilic impurities is then separated. jiwaji.edu
To purify the alkaloids further, the concentrated organic extract can be shaken with an aqueous acid. jiwaji.edu This step converts the free alkaloids back into their water-soluble salt form, allowing them to be extracted into the aqueous layer, while many impurities remain in the organic layer. jiwaji.edu The aqueous layer containing the alkaloid salts is then typically made alkaline again to regenerate the free bases, which can be re-extracted into an organic solvent. alfa-chemistry.comjiwaji.edu This acid-base extraction strategy is a fundamental technique for separating alkaloids from other plant constituents and fractionating them based on their basicity. jiwaji.edu
For separating individual alkaloids from a mixture, advanced chromatographic techniques are widely employed. These include:
Column chromatography researchgate.netjiwaji.edu
Preparative high-performance liquid chromatography (HPLC) researchgate.net
High-performance thin-layer chromatography (HPTLC) researchgate.net
Chromatotron researchgate.net
Ion-exchange chromatography researchgate.net
Counter-current distribution researchgate.net
Other extraction methods mentioned in the context of alkaloid isolation include solvent extraction, microwave-assisted extraction, solid-phase microextraction, ion exchange resin methods, supercritical fluid extraction, and large pore adsorption resin methods. alfa-chemistry.comlifeasible.com The optimization of parameters such as solvent selection, temperature, time, and material-liquid ratio is crucial for achieving higher purity and yield. lifeasible.com
Specific to this compound, its isolation from Ervatamia hirta leaves and root bark involved chemical investigation that led to the isolation of this and other alkaloids. chemfaces.com The structural elucidation of new alkaloids from this source was based on spectral data and chemical correlations. chemfaces.com
Strategies for Analytical Purity Assessment in Natural Product Isolates
Assessing the purity of natural product isolates like this compound is critical for ensuring the reliability of subsequent research and applications. acs.orgnih.gov Purity evaluation is closely linked to the analytical method used. acs.orgnih.gov
Commonly used methodologies for assessing the chemical purity of organic compounds, including natural product isolates, include:
Melting point determination: Pure substances have a specific melting point, and impurities can cause a melting point range. tutorchase.com
Boiling point determination: Similar to melting point, pure substances have a specific boiling point. tutorchase.com
Chromatography: Techniques such as Thin-Layer Chromatography (TLC), HPLC, and Gas Chromatography (GC) are used to separate components of a mixture. tutorchase.comclinicalgate.comresearchgate.net The presence of multiple spots or peaks on a chromatogram indicates impurity. tutorchase.com TLC is a cost-effective method for purifying small amounts and assessing purity. clinicalgate.com
Spectroscopic methods: Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the molecular structure and can be used to check for the presence of impurities. tutorchase.comclinicalgate.com Quantitative NMR (qNMR), particularly quantitative 1H NMR (qHNMR), is highlighted as a versatile and orthogonal method for purity evaluation, capable of both relative and absolute quantitation. acs.orgnih.govresearchgate.net qNMR can detect impurities that might be missed by chromatography and provides a detailed composition profile. acs.org
Elemental analysis researchgate.net
Titrimetry researchgate.net
For natural product isolates, especially those available in limited quantities, qNMR is a non-destructive method for purity assessment. acs.org While relative 100% qNMR can provide an initial purity assessment, absolute qNMR using an internal calibrant is necessary for determining the mass of a compound in a sample and accounting for "nonobservables" like water or sorbents. acs.orgnih.gov
Assessing enantiomeric purity is also necessary for chiral organic reference materials, utilizing methods like LC with chiral stationary phases, capillary electrophoresis with chiral selectors, and NMR with chemical-shift reagents. researchgate.net
The choice of purity assessment method should ideally be orthogonal (mechanistically different) to the method used for purification to ensure independent verification of purity. nih.gov Spectroscopic methods like NMR are considered orthogonal to chromatographic purification techniques. nih.gov
Compound Table
| Compound Name | PubChem CID |
| This compound | 1080620 |
| Voacanga africana | - |
| Ervatamia hirta | - |
| Normacusine B | 626363 |
| Affinisine | 101104 |
| Vobasine | 10487 |
| Tabernaemontanine | 102792 |
| Apparicine | 102802 |
| Voacristine | 101108 |
| Ibogaine | 102180 |
| Ibogaline | 102812 |
| Ibogaine-hydroxyindolenine | 11904387 |
| Iboluteine | 101107 |
| Voacamine | 10488 |
Stereochemical and Conformational Analysis of 16 Epinormacusine B
Methodologies for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of natural product chemistry. tcichemicals.com For 16-Epinormacusine B, a combination of chiral synthesis and advanced spectroscopic techniques has been instrumental in defining its stereostructure.
Chiral Synthesis-Based Configurational Assignment
Chiral synthesis, a powerful strategy in organic chemistry, allows for the preparation of a specific enantiomer of a molecule, thereby confirming its absolute configuration. tcichemicals.com The total synthesis of (+)-(E)-16-epinormacusine B has been achieved through an efficient and stereospecific route. researchgate.netacs.org
A key step in this synthesis involves the hydroboration/oxidation of the C(16)-C(17) double bond, which establishes the stereochemistry at the C-16 position. researchgate.netacs.org Furthermore, an oxy-anion Cope rearrangement has been employed to control the stereocenters at C(15), C(16), and C(20) with high stereoselectivity. researchgate.netacs.org The successful synthesis of the natural product with a specific optical rotation confirms its absolute configuration. uwm.edu This approach not only provides irrefutable proof of the molecule's three-dimensional arrangement but also offers a versatile platform for the synthesis of other related sarpagine (B1680780) alkaloids. researchgate.netcore.ac.uk
| Key Synthetic Step | Reagents/Conditions | Stereochemical Outcome |
| Hydroboration/Oxidation | BH3·THF, then H2O2, NaOH | Controls stereochemistry at C(16) |
| Oxy-anion Cope Rearrangement | Kinetic control | Generates asymmetric centers at C(15), C(16), and C(20) |
| Ether Formation | DDQ/THF | Complete control from the top face |
Spectroscopic Techniques for Stereostructure Elucidation (e.g., 2D NMR, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structures of natural products. wikipedia.org Techniques like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) provide information about the connectivity of atoms within the molecule. wikipedia.org
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| COSY | J-coupling between protons on adjacent carbons | Establishes the spin systems within the molecule |
| HSQC | Correlation between protons and their directly attached carbons | Assigns proton and carbon signals |
| HMBC | Correlation between protons and carbons separated by 2-3 bonds | Determines the carbon skeleton and connectivity of functional groups |
| NOESY | Through-space correlations between protons | Elucidates the relative stereochemistry and conformational preferences |
Stereochemical Relationship within the Sarpagine Alkaloid Family (16-Regular vs. 16-Epi Subgroups)
The sarpagine alkaloids are a large and structurally diverse group of indole (B1671886) alkaloids, with over 100 members identified. researchgate.net A significant feature of this family is the variation in stereochemistry at the C-16 position, which divides them into two major subgroups: the 16-regular and the 16-epi subgroups. core.ac.ukdntb.gov.ua this compound is a prominent member of the 16-epi subgroup. researchgate.netdntb.gov.ua
Conformational Dynamics and Preferred Orientations
The biological activity of a molecule is not only dependent on its static structure but also on its conformational dynamics. nih.govnih.gov Molecules in solution exist as an equilibrium of different conformations, and understanding these dynamic processes is crucial. rsc.orgplos.org
Biosynthetic Pathways and Enzymatic Transformations of 16 Epinormacusine B
Proposed Biogenetic Origin of Sarpagine (B1680780) Alkaloids
The sarpagine alkaloids, including 16-epinormacusine B, originate from the universal precursor of monoterpene indole (B1671886) alkaloids (MIAs), strictosidine (B192452). nih.govfrontiersin.org Strictosidine is formed by a Pictet-Spengler condensation reaction between tryptamine (B22526) and the monoterpenoid secologanin (B1681713). frontiersin.orgresearchgate.netnih.gov This crucial step is catalyzed by the enzyme strictosidine synthase (STR). frontiersin.orgresearchgate.netnih.gov Following the formation of strictosidine, a series of enzymatic steps and rearrangements lead to the diverse structures observed in the sarpagine, macroline (B1247295), and ajmaline (B190527) alkaloid families. nih.govmdpi.com The sarpagine group is considered the largest class of natural products related to the macroline alkaloids, and both series are believed to originate from common biogenetic intermediates. nih.gov
Position of this compound within the Ajmaline Biosynthetic Cascade
This compound holds a position within the complex network of the ajmaline biosynthetic pathway. While the complete, detailed enzymatic conversion leading directly to this compound is not exhaustively elucidated in all aspects, research indicates its relationship and potential interconversion with other intermediates in this cascade. The ajmaline pathway in Rauvolfia serpentina has been extensively studied, revealing a sequence of enzymatic reactions starting from strictosidine-derived intermediates. nih.govresearchgate.net
Studies on the biosynthesis of ajmaline have identified polyneuridine (B1254981) aldehyde as a key intermediate containing a C-16 axial aldehyde function, which is centrally located in the pathway. nih.gov 16-Epi-vellosimine has been identified as an immediate precursor for the biosynthesis of the ajmaline skeleton and is related to polyneuridine aldehyde. nih.gov While the direct enzymatic steps forming this compound from these specific intermediates are not fully detailed in the provided information, the structural similarities and proposed biogenetic links suggest its integration within this broader pathway, potentially arising from or being interconverted with intermediates like vellosimine (B128456) or related sarpagan structures. nih.govidexlab.com The conversion of strictosidine-derived intermediates under the control of enzymes like the sarpagan bridge enzyme (SBE) opens the pathway to the sarpagan-type alkaloids. nih.gov
Key Enzymatic Steps and Their Molecular Architecture
The biosynthesis of sarpagine alkaloids, including this compound, involves several key enzymatic transformations.
Strictosidine Synthase and Glucosidase Activity
The initial and pivotal step in the biosynthesis of all monoterpene indole alkaloids is catalyzed by strictosidine synthase (STR). frontiersin.orgresearchgate.netnih.gov This enzyme facilitates the stereospecific condensation of tryptamine and secologanin to form 3α-(S)-strictosidine. researchgate.netacs.org STR from Rauvolfia serpentina is a well-characterized enzyme, and its three-dimensional structure has been determined, revealing a six-bladed four-stranded beta-propeller fold. researchgate.net This structural information is valuable for understanding its catalytic mechanism and substrate specificity. researchgate.netacs.orgoup.com
Following the formation of strictosidine, strictosidine β-D-glucosidase (SGD) catalyzes the hydrolysis of the glycosidic bond, releasing glucose and a reactive aglycone. nih.govnih.govnih.govontosight.ai This deglycosylation step is critical as the resulting aglycone is highly unstable and spontaneously rearranges into various intermediates that feed into the different MIA pathways, including those leading to sarpagine and ajmaline alkaloids. nih.govnih.govnih.govontosight.ai The molecular architecture of strictosidine glucosidase has also been studied, providing insights into its substrate binding and catalytic mechanism. oup.com Key amino acid residues within the active site, such as Glu-207, Glu-416, His-161, and Trp-388, have been identified as essential for its activity. oup.com
Data on the activity of STR and SGD have been reported in various plant systems, including Uncaria tomentosa and Catharanthus roseus. For instance, elicitation with hydrogen peroxide or buthionine sulfoximine-jasmonic acid combination increased STR and SGD activities in U. tomentosa root cultures, preceding alkaloid production. nih.gov
Here is a table summarizing reported enzyme activities:
| Enzyme | Plant Source | Elicitor (if any) | Increased Activity (fold) | Time to Max Activity | Reference |
| Strictosidine Synthase (STR) | Uncaria tomentosa | H₂O₂ | 1.9 | 24 h | nih.gov |
| Strictosidine Synthase (STR) | Uncaria tomentosa | BSO-JA | 2.5 | 6 h | nih.gov |
| Strictosidine Glucosidase (SGD) | Uncaria tomentosa | H₂O₂ | 2.8 | 6 h | nih.gov |
| Strictosidine Glucosidase (SGD) | Uncaria tomentosa | BSO-JA | 4.2 | 18 h | nih.gov |
Oxidative Transformations and Stereochemical Diversification
Beyond the initial steps catalyzed by STR and SGD, the biosynthesis of sarpagine and ajmaline alkaloids involves various oxidative transformations and rearrangements that contribute to their structural and stereochemical diversity. nih.govmdpi.comidexlab.com These transformations can include hydroxylation, methylation, and other modifications that alter the basic indole skeleton. frontiersin.org
The stereochemistry at C-16 is a key feature distinguishing different sarpagine and ajmaline alkaloids, including the 16-epi series to which this compound belongs. idexlab.com The presence of both absolute configurations at C-16 is established during biosynthesis through processes that may involve specific enzymes or spontaneous rearrangements of unstable intermediates. idexlab.com While the precise enzymes responsible for establishing the specific stereochemistry at C-16 in this compound are not explicitly detailed in the search results, the broader context of sarpagine and ajmaline biosynthesis highlights the importance of enzymatic control and potential for stereochemical diversification at this position. idexlab.comnih.govbiorxiv.org Oxidative transformations of the carboskeleton are a source of structural variations in sarpagine alkaloids. idexlab.com
Chemoenzymatic Approaches to Biosynthetic Intermediates
Chemoenzymatic approaches, combining chemical synthesis with enzymatic reactions, have been explored to access sarpagine and ajmaline alkaloids and their intermediates, including those related to this compound. These strategies often leverage the high specificity and efficiency of enzymes like strictosidine synthase while employing chemical methods for steps that are challenging to replicate enzymatically or for synthesizing specific precursors or analogs. acs.orgwisconsin.eduubc.ca
Total Synthesis and Formal Synthesis Strategies for 16 Epinormacusine B
Enantioselective Total Synthesis Approaches from Chiral Precursors
The enantiospecific total synthesis of (+)-(E)-16-epinormacusine B has been successfully achieved by leveraging the chiral pool—specifically, by using commercially available D-(+)-tryptophan methyl ester as the starting material. acs.org This approach is highly efficient, as the inherent stereochemistry of the tryptophan derivative is used to direct the stereochemical outcome of the entire synthesis, ultimately yielding the enantiopure natural product. researchgate.netmdpi.com
Pivotal Synthetic Methodologies
The successful construction of the 16-Epinormacusine B molecular architecture relies on several key chemical transformations. These methodologies are instrumental in forming the characteristic ring systems and establishing the correct stereochemistry with high fidelity.
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline skeletons, which form the core of many indole (B1671886) alkaloids. researchgate.netresearchgate.nettandfonline.com In the synthesis of this compound, an asymmetric variant of this reaction is employed as a key strategic step. acs.org The reaction involves the condensation of a tryptophan derivative (in this case, derived from D-(+)-tryptophan) with an aldehyde, followed by an acid-mediated cyclization. researchgate.netmdpi.com Because the tryptophan starting material is chiral, the reaction proceeds asymmetrically, establishing the crucial stereocenter at C(3) of the β-carboline core. acs.orgmdpi.com This initial stereocontrol is fundamental to the enantiospecificity of the entire synthetic route. mdpi.com This transformation is often used in combination with a Dieckmann cyclization to rapidly assemble the tetracyclic framework of the sarpagine (B1680780) alkaloids. researchgate.net
A stereocontrolled intramolecular palladium-mediated cross-coupling reaction driven by an enolate is another critical C-C bond-forming reaction in the synthesis. acs.orgresearchgate.net This transformation is essential for constructing the bridged azabicyclic ring system characteristic of the sarpagine alkaloids. researchgate.netrsc.org The reaction involves the formation of an enolate, which then participates in an intramolecular cross-coupling with a vinyl halide, catalyzed by a palladium complex. researchgate.netrsc.org The stereospecificity of this process is vital for creating the correct three-dimensional structure of the polycyclic system. acs.org A new, more efficient copper-mediated process for this stereocontrolled intramolecular cross-coupling has also been developed. researchgate.net
The final steps of the synthesis of (+)-(E)-16-epinormacusine B involve the precise installation of the hydroxyl group at C-16. acs.orgresearchgate.net This is achieved through a two-step sequence beginning with a Wittig reaction to introduce a C(16)-C(17) exocyclic double bond. acs.org This alkene is then subjected to a chemospecific and regiospecific hydroboration/oxidation reaction. acs.orgacs.org The hydroboration step involves the syn-addition of a borane (B79455) reagent across the double bond, which proceeds with high regioselectivity, placing the boron atom at the less substituted carbon (C-17). orgsyn.orgnumberanalytics.com Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding the target alcohol. acs.orgorgsyn.org This sequence is highly diastereoselective, providing (+)-(E)-16-epinormacusine B as the sole diastereomer in a 74% yield for the two steps. acs.org
The oxy-anion Cope rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement used to establish multiple stereocenters simultaneously with a high degree of control. researchgate.netacs.orgwikipedia.org While its application is detailed in the synthesis of the related alkaloid G, it represents a pivotal methodology for the stereocontrolled generation of the C(15), C(16), and C(20) asymmetric centers in the ajmaline (B190527)/sarpagine family. acs.orgresearchgate.net The reaction begins with a 1,5-dien-3-ol, which is deprotonated to form an alkoxide. wikipedia.orgmasterorganicchemistry.com This anionic intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement at significantly lower temperatures than the neutral version. masterorganicchemistry.com Crucially, the subsequent quenching of the resulting enolate under kinetically controlled conditions (e.g., at -100 °C) allows for the highly diastereoselective protonation, setting the final stereoconfigurations at C(15), C(16), and C(20) with excellent selectivity (>43:1). acs.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent utilized for strategic oxidative cyclization reactions. researchgate.netacs.orgsemanticscholar.org In the context of the sarpagine alkaloids, DDQ facilitates the formation of a cyclic ether ring. acs.orgacs.org For example, treatment of the final alcohol product, (+)-(E)-16-epinormacusine B, with DDQ in tetrahydrofuran (B95107) (THF) results in an efficient oxidative cyclization to afford (+)-dehydro-16-epinormacusine B in 95% yield. acs.org This transformation proceeds with complete control from the top face of the molecule, demonstrating the utility of DDQ in constructing the complex, oxygen-containing ring systems found in related natural products. acs.orgresearchgate.netacs.org
3-Oxidopyridinium [5+2] Cycloaddition and Diazo-Mediated Ring Expansion
A key strategy in the synthesis of sarpagine alkaloids, including a formal synthesis of this compound, involves a [5+2] cycloaddition of a 3-oxidopyridinium betaine (B1666868). core.ac.ukrsc.orgtib.euthieme-connect.comnih.gov This powerful reaction constructs a bridged nitrogen-containing heterocyclic framework, which is a core structural feature of these alkaloids. rsc.org In this approach, a 3-oxidopyridinium salt is treated with a base to form the reactive 3-oxidopyridinium betaine in situ. This intermediate then undergoes a diastereoselective [5+2] cycloaddition with a chiral ketene (B1206846) equivalent to create a tropane (B1204802) scaffold. researchgate.net This key cycloaddition sets the stage for subsequent transformations.
Following the cycloaddition, a diazo-mediated ring expansion is employed to construct the seven-membered ring characteristic of the sarpagine skeleton. core.ac.uktib.eunih.gov This transformation typically involves the reaction of a cyclic ketone with a diazo compound, often mediated by a Lewis acid such as trimethylaluminium, to insert a carbon atom into the ring. core.ac.uktib.eu The resulting expanded ring system is then further elaborated to complete the synthesis. This sequence of a [5+2] cycloaddition followed by a ring expansion has been utilized in a generalized, protecting-group-free total synthesis of several sarpagine alkaloids, demonstrating its robustness and efficiency. thieme-connect.comnih.gov The flexibility of this strategy was further highlighted by its application in the formal synthesis of this compound, thereby providing access to both the 16-regular and 16-epi subgroups of the sarpagine family. core.ac.uktib.eu
Wittig Reactions for Alkene Formation
The Wittig reaction is a crucial tool for the stereoselective formation of carbon-carbon double bonds and has been effectively utilized in the synthesis of this compound. acs.orgu-tokyo.ac.jp This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene. jk-sci.commnstate.edulibretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, which is often a challenge in elimination reactions that can lead to mixtures of isomers. mnstate.edulibretexts.org
In the context of this compound synthesis, the Wittig reaction is employed to install the exocyclic ethylidene group with the desired (E)-geometry. acs.org The stereoselectivity of the Wittig reaction can be influenced by several factors, including the nature of the ylide (stabilized, semi-stabilized, or non-stabilized), the solvent, and the base used. jk-sci.com For the synthesis of this compound, specific conditions are chosen to favor the formation of the less stable (E)-isomer, which is a characteristic feature of this natural product. acs.org The successful application of the Wittig reaction is a key step in the convergent and efficient assembly of the final molecule. u-tokyo.ac.jp
Formal Synthesis of this compound and Generalization to Sarpagine Alkaloids
A formal synthesis of this compound has been accomplished as part of a broader, generalized strategy for the total synthesis of sarpagine alkaloids. core.ac.uktib.eudntb.gov.ua This approach underscores the flexibility of the developed synthetic route, allowing for access to both the 16-regular and 16-epi subgroups of this alkaloid family. core.ac.uktib.eu The core of this strategy is a sequence involving a 3-oxidopyridinium [5+2] cycloaddition and a diazo-mediated ring expansion, which efficiently constructs the key carbocyclic framework of the sarpagine alkaloids. core.ac.uktib.eunih.gov
The generalized nature of this synthetic pathway allows for the late-stage introduction of the indole moiety via a Fischer indole synthesis. thieme-connect.comnih.govuni-konstanz.de This means that a common intermediate, a "privileged intermediate," can be synthesized on a larger scale and then diversified to produce a variety of sarpagine alkaloids with different substitution patterns on the indole ring. nih.govuni-konstanz.de This approach avoids the need to carry differently substituted tryptophans through the entire synthetic sequence, which would be inefficient. uni-konstanz.de The successful formal synthesis of this compound using this methodology validates the power and versatility of this generalized strategy for accessing the structural diversity of the sarpagine alkaloid family. core.ac.uktib.eu
Stereocontrolled Construction of Complex Chiral Centers
The synthesis of this compound presents a significant stereochemical challenge due to the presence of multiple complex chiral centers. acs.org The development of methods for the stereocontrolled construction of these centers is a critical aspect of any successful total synthesis.
One effective strategy for establishing the key stereocenters at C(15), C(16), and C(20) is the oxy-anion Cope rearrangement. researchgate.netacs.orgacs.org This pericyclic reaction, when followed by a kinetically controlled protonation of the resulting enolate, can generate the desired stereochemistry with high diastereoselectivity. researchgate.netacs.orgacs.org This method has been successfully employed in the synthesis of related sarpagine and ajmaline alkaloids. researchgate.netacs.org
Another powerful tool for controlling stereochemistry is the asymmetric Pictet-Spengler reaction. researchgate.netmdpi.com By using a chiral auxiliary, such as D-(+)-tryptophan, it is possible to direct the formation of new stereocenters with a high degree of control. researchgate.netmdpi.com This reaction, often in combination with other stereoselective transformations like the Dieckmann cyclization and palladium-mediated cross-coupling reactions, has been instrumental in the enantiospecific synthesis of various sarpagine alkaloids. researchgate.net The ability to precisely control the stereochemistry at multiple centers is a hallmark of a sophisticated and efficient total synthesis.
Structure Activity Relationship Sar Studies and Molecular Design
Synthesis and Biological Evaluation of 16-Epinormacusine B Derivatives and Analogs
A unified synthetic strategy has enabled the creation of a library of natural and non-natural sarpagine (B1680780) alkaloids, providing a platform for further investigation into their structure-activity relationships. uni-konstanz.de This approach often involves a key ketone intermediate which can be diversified through methods like the Fischer indole (B1671886) synthesis to generate a range of analogs with varied substitution patterns. uni-konstanz.de The synthesis of such libraries is essential for identifying the key structural motifs responsible for the pharmacological properties of these compounds. uni-konstanz.de
While specific biological data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the general approach involves evaluating these compounds in various biological assays. For instance, derivatives of related heterocyclic compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. chalcogen.romdpi.com The general principle involves synthesizing a series of compounds with systematic structural changes and then testing their biological activity to identify trends. For example, in a series of benzothiazole (B30560) derivatives, cyclization to form an oxadiazole ring led to a notable increase in anti-inflammatory activity. chalcogen.ro Similarly, for coumaperine (B1254601) derivatives, structural features such as the degree of conjugation and the nature of functional groups were found to significantly impact their quorum sensing and NF-κB inhibitory activities. mdpi.com
The synthesis of various heterocyclic derivatives often involves multi-step reaction sequences, and the resulting compounds are characterized using spectroscopic methods before being subjected to biological screening. chalcogen.roacs.orgekb.eg These screenings can include assessments of anticancer, anti-inflammatory, or antimicrobial properties. nih.govnih.govmdpi.comnih.govmdpi.comnih.gov
Table 1: Examples of Synthesized Sarpagine Alkaloid Derivatives and Analogs for SAR Studies
| Compound Name | Key Synthetic Strategy | Potential Biological Evaluation | Reference |
| Normacusine B | Fischer indole synthesis from a common ketone intermediate. | Investigation of pharmacological properties. | uni-konstanz.de |
| Affinisine | Fischer indole synthesis from a common ketone intermediate. | Investigation of pharmacological properties. | uni-konstanz.de |
| Lochnerine | Fischer indole synthesis from a common ketone intermediate. | Investigation of pharmacological properties. | uni-konstanz.de |
| Vellosimine (B128456) | Functional group modification of normacusine B. | Investigation of biological activities. | uni-konstanz.de |
| Non-natural dimeric sarpagine analogs | Buchwald modification of the Fischer indole synthesis. | Exploration of novel biological activities. | uni-konstanz.de |
| 16-epi-Normacusine B | Wittig methylenation and selective hydroboration. | Comparison of activity with the C-16 regular isomer. | bath.ac.uk |
The biological evaluation of these synthesized analogs is critical for establishing a clear SAR. For instance, in the study of chalcone (B49325) derivatives, systematic modifications and subsequent anti-Candida testing revealed that specific substitutions were crucial for potent antifungal effects. nih.gov Similarly, for 2-phenylacrylonitrile (B1297842) derivatives, anti-proliferation assays against various human cell lines helped in understanding the structural requirements for cytotoxic activity. nih.gov
Impact of Structural Modifications on Molecular Recognition and Target Interaction
Structural modifications to the this compound scaffold can have a profound impact on its molecular recognition by biological targets and its subsequent interactions. The three-dimensional arrangement of atoms in the molecule dictates how it fits into the binding site of a protein or other macromolecule, influencing its affinity and efficacy.
A critical structural feature in sarpagine alkaloids is the stereochemistry at the C-16 position. The "epi" configuration of this compound distinguishes it from its C-16 regular counterpart, normacusine B. This difference in stereochemistry can significantly alter the molecule's shape and its ability to interact with specific biological targets. uni-konstanz.de The synthesis of both C-16 epimers is therefore essential for understanding the stereochemical requirements for biological activity. uni-konstanz.debath.ac.uk The prevention of epimerization at the C-16 position is a key challenge in the synthesis of some sarpagine and ajmaline (B190527) alkaloids, highlighting the importance of this stereocenter. uni-konstanz.de
The sarpagine and ajmaline alkaloids are biosynthetically related, and the stereochemistry at C-16 is a key determinant for the pathway. nih.gov For example, 16-epi-vellosimine can be converted to the ajmaline alkaloid vinorine, demonstrating the influence of the C-16 configuration on enzymatic transformations. nih.gov
Beyond the C-16 position, modifications to other parts of the molecule, such as the indole ring system, can also influence target interaction. The introduction of substituents on the aromatic ring can affect properties like hydrophobicity, electronics, and hydrogen bonding capacity, all of which are crucial for molecular recognition. tandfonline.com For example, in a study of benzylthioquinolinium iodides, the aromaticity of the ring attached to the sulfur atom was found to be essential for antifungal activity, with extensions to a naphthalene (B1677914) system improving activity across a spectrum of fungi. nih.gov
Computational Approaches to Ligand Design and Activity Prediction (e.g., Molecular Docking, Dynamics Simulations)
Computational methods have become indispensable tools in modern drug discovery, offering a way to rationalize experimental findings and to guide the design of new molecules with desired properties. For a compound like this compound, computational approaches can provide valuable insights into its structure-activity relationships and help in the design of novel derivatives.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.govresearchgate.net This method can be used to screen virtual libraries of this compound analogs against a specific biological target, helping to prioritize which compounds to synthesize and test. mdpi.com For instance, in the study of benzimidazole (B57391) derivatives as anti-inflammatory agents, molecular docking was used to understand their binding mechanism with COX enzymes and other relevant targets. nih.gov The binding energy calculated from docking studies can provide an estimate of the affinity of the ligand for the target. capes.gov.br
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interactions over time. nih.gov By simulating the movement of atoms in the complex, MD can reveal the stability of the binding pose predicted by docking and identify key interactions that are maintained throughout the simulation. This information is crucial for understanding the intricacies of molecular recognition. For example, MD simulations have been used to investigate the binding stability of Gelsemium alkaloids to their target receptors in the central nervous system. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized.
These computational tools, when used in an integrated manner, can significantly accelerate the process of drug discovery based on the this compound scaffold. They allow for the in silico design and evaluation of new analogs, focusing synthetic efforts on the most promising candidates. nih.gov
Table 2: Computational Approaches in the Study of this compound and Related Alkaloids
| Computational Method | Application | Potential Insights for this compound | Reference |
| Molecular Docking | Prediction of binding mode and affinity to a target protein. | Identification of potential biological targets and key binding interactions. | nih.govmdpi.commdpi.com |
| Molecular Dynamics (MD) Simulations | Analysis of the stability of the ligand-receptor complex over time. | Understanding the dynamic nature of the interaction and the role of conformational changes. | mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Prediction of the activity of unsynthesized derivatives and guidance for lead optimization. | nih.gov |
| In Silico Design | Rational design of new analogs with improved properties. | Generation of novel this compound derivatives with potentially enhanced activity. | nih.gov |
While specific computational studies focused solely on this compound are not abundant in the literature, the principles and methods are well-established and have been applied to related alkaloid structures. mdpi.com The application of these computational approaches to a library of this compound derivatives would undoubtedly provide a deeper understanding of their SAR and pave the way for the discovery of new therapeutic agents.
Investigations into the Molecular Mechanisms of Biological Interaction
Identification and Characterization of Putative Molecular Targets
The precise molecular targets of 16-Epinormacusine B are an area of active investigation. biosynth.com As a member of the sarpagine (B1680780) alkaloid family, its structural characteristics suggest potential interactions with a variety of biological macromolecules. researchgate.net The mode of action is thought to involve specific biological targets, which could influence numerous biochemical pathways. biosynth.com
Initial research and its classification as a macroline (B1247295) alkaloid suggest that its biological activity may stem from interactions with proteins such as enzymes or receptors. biosynth.comnaturalproducts.net However, specific, high-affinity protein targets have not yet been definitively identified and characterized in the public domain. Further research is required to isolate and identify the specific proteins that this compound binds to, and to understand the nature of these interactions.
Modulation of Cellular Pathways and Signaling Mechanisms in Research Models
The potential for this compound to modulate cellular pathways is a key area of interest for researchers. biosynth.com Scientists are exploring its effects on pathways implicated in neurological disorders and cancer. biosynth.com The ubiquitin-proteasome pathway (UPP) is a critical regulator of many cellular processes, including cell cycle control and apoptosis, and its dysregulation is linked to cancer. mdpi.com While direct evidence linking this compound to the UPP is not yet available, the study of how complex natural products interact with such fundamental cellular signaling pathways is a burgeoning field.
Similarly, signaling pathways such as the PI3K/AKT, TGF-β, and RAS/MEK/ERK pathways are known to be modulated by various small molecules and are crucial in the context of diseases like viral infections. frontiersin.org Apoptotic pathways, which are critical for programmed cell death, are also a focus. These pathways involve a complex interplay of pro-apoptotic and anti-apoptotic proteins, and their modulation can have significant therapeutic implications. frontiersin.orgmdpi.com The potential for this compound to influence these or other signaling cascades is a promising, yet underexplored, area of research.
Enzyme Inhibition Studies (e.g., Aldose Reductase)
A computational study has identified this compound as one of many plant-derived molecules from Rauvolfia serpentina that were evaluated for their potential to inhibit aldose reductase. plos.org Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. plos.orgmdpi.com The accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase, can lead to osmotic stress and has been implicated in the pathophysiology of diabetic complications. plos.orgmdpi.com
In this in silico study, a library of molecules from R. serpentina, including this compound, was screened against aldose reductase. plos.org While the study identified other indole (B1671886) alkaloids, indobine and indobinine, as potential lead inhibitors, the specific inhibitory activity or binding affinity of this compound for aldose reductase was not detailed in the available literature. plos.org Therefore, while it was included in a screening library, its actual capacity to inhibit aldose reductase has not been experimentally confirmed.
Table 1: Investigated Compounds from Rauvolfia serpentina for Aldose Reductase Inhibition
| Compound Name | RASE ID |
|---|---|
| This compound | RASE0134 |
| Ajmalicidine | RASE0035 |
| Perakine | RASE0085 |
| Swertiaside | RASE0135 |
| Ajmalinimine | RASE0036 |
| Vinorine | RASE0086 |
This table is based on data from a computational screening study and does not imply confirmed biological activity. plos.org
Research into Neurotransmitter System Modulation at the Receptor/Enzyme Level
The potential for this compound to modulate neurotransmitter systems is an area of significant interest, though detailed experimental data at the receptor or enzyme level is currently limited. biosynth.com Neurotransmitters are essential for signal transmission in the nervous system, and their modulation can have profound effects on neurological function. mdpi.com The process of neuromodulation involves the regulation of nervous activity by controlling the levels of various neurotransmitters. news-medical.net
Given that many alkaloids interact with the central nervous system, it is hypothesized that this compound may exert its effects through interaction with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. biosynth.com Bacteria in the gut have been shown to produce and consume a wide range of mammalian neurotransmitters, including dopamine, norepinephrine, serotonin, and gamma-aminobutyric acid (GABA), highlighting the complex interplay between natural products, microbiota, and host neurophysiology. nih.gov However, specific studies detailing the binding affinities of this compound to specific neurotransmitter receptors or its effect on neurotransmitter-metabolizing enzymes are not yet available in the scientific literature.
In Vitro Studies on Cell-Based Bioactivities (e.g., antiproliferative effects in cellular assays)
The antiproliferative effects of this compound are a subject of ongoing research. biosynth.com In vitro studies using human tumor cell lines are a common method to assess the cytotoxic activity of novel compounds. nih.gov For instance, the antiproliferative effects of various compounds can be determined by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. nih.gov
While direct studies on the antiproliferative effects of purified this compound are not extensively documented, research on related compounds and extracts containing it suggests this is a promising area of investigation. biosynth.comresearchgate.net For example, the study of chromenopyrimidine derivatives has shown that their antiproliferative effects can induce apoptosis in MCF-7 breast cancer cells. researchgate.net The investigation into the cytotoxic activities of various natural products often reveals compounds with potent effects against a range of tumor cell lines. biocrick.com Further research is needed to specifically quantify the antiproliferative effects of this compound against various cancer cell lines and to understand the underlying mechanisms of action.
Advanced Analytical Methodologies for 16 Epinormacusine B Characterization and Quantification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. nih.gov For a sarpagine-type alkaloid like 16-Epinormacusine B, NMR provides direct information about the carbon skeleton and the relative orientation of its atoms. scispace.comwikipedia.org
¹H NMR and ¹³C NMR for Structural Fingerprinting
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as unique "fingerprints" for a molecule. Each signal in the spectrum corresponds to a unique chemical environment within the molecule, and its chemical shift (δ, measured in parts per million or ppm) is indicative of the electronic environment of the nucleus. zhangqiaokeyan.comchemguide.co.uk In ¹³C NMR, most signals appear as sharp singlets (with proton decoupling), and their positions in the spectrum (typically 0-220 ppm) help identify the types of carbon atoms present, such as those in C=C double bonds, C-O bonds, or C=O groups. chemguide.co.ukhmdb.ca The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through spin-spin splitting patterns. hmdb.cachemfaces.com
The structural elucidation of this compound, first isolated from Ervatamia hirta, was heavily based on its spectral data. puzzlepiece.org The specific chemical shifts observed in its ¹H and ¹³C NMR spectra are fundamental to its identification.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific spectral data for this compound is sparsely available in public literature. The following represents a general compilation based on related sarpagine (B1680780) alkaloids and typical chemical shifts for the functional groups present. Actual values are determined experimentally in a specific solvent.)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 2 | ~135.0 | - |
| 3 | ~50.0 | ~3.5 (m) |
| 5 | ~52.1 | ~3.2 (m) |
| 6 | ~21.5 | ~2.0 (m) |
| 7 | ~108.0 | - |
| 8 | ~128.0 | ~7.5 (d) |
| 9 | ~118.0 | ~7.1 (t) |
| 10 | ~120.0 | ~7.2 (t) |
| 11 | ~110.0 | ~7.4 (d) |
| 12 | ~143.0 | - |
| 13 | ~136.0 | - |
| 15 | ~35.0 | ~2.5 (m) |
| 16 | ~53.0 | ~4.0 (d) |
| 17 | ~125.0 | ~5.4 (q) |
| 18 | ~13.0 | ~1.7 (d) |
| 19 | ~25.0 | ~1.8 (m) |
| 20 | ~40.0 | ~2.8 (m) |
| 21 | ~60.0 | ~3.9 (m) |
This table is illustrative. The exact chemical shifts are determined experimentally.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)
While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal the connectivity between atoms, which is crucial for assembling the complete molecular structure. libretexts.orgcolumbia.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.eduresearchgate.net It creates a 2D map showing which proton signal is associated with which carbon signal, confirming direct C-H bonds. researchgate.nethmdb.ca For this compound, HSQC would definitively link each proton resonance to its corresponding carbon in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the carbon framework. It detects correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). researchgate.netacdlabs.com This allows for the connection of quaternary carbons (which have no attached protons) to the rest of the structure and links different spin systems across heteroatoms. For instance, the protons on the ethylidene group (C18-H3) would show HMBC correlations to the carbons of the double bond (C16 and C17), confirming their placement.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial arrangement of atoms. libretexts.orgacdlabs.com It detects correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net This is particularly important for determining the relative stereochemistry of the molecule, such as the epi configuration at the C-16 position in this compound. NOESY correlations would help establish the through-space proximity of protons on different parts of the rigid ring system.
Microcryoprobe NMR for Limited Sample Amounts
The isolation of natural products often yields only very small quantities of material. Microcryoprobe NMR technology is a significant advancement for such sample-limited studies. These probes are cryogenically cooled, which dramatically increases the signal-to-noise ratio, providing a sensitivity gain of up to 14-fold compared to conventional probes. jeolusa.com This allows for the acquisition of high-quality 1D and 2D NMR data on sample amounts as low as a few micrograms, making it an ideal tool for the structural elucidation of rare alkaloids like this compound isolated from natural sources. researchgate.netjeolusa.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
Tandem MS for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. msu.edu The fragmentation pattern is reproducible and provides a structural fingerprint of the molecule. jeolusa.com The fragmentation of the protonated molecule [M+H]⁺ of this compound would involve the cleavage of specific bonds in the ring system. The analysis of these fragmentation pathways, often initiated by collision-induced dissociation (CID), helps to confirm the connectivity of the molecular structure elucidated by NMR. For Strychnos alkaloids, fragmentation patterns are often characteristic of the specific ring system and can help differentiate between isomers. wikipedia.orgcolumbia.edu
Hyphenated LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of this compound. This method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis and detection prowess of mass spectrometry.
In a typical workflow, an extracted and partially purified sample containing this compound is injected into an HPLC system. The separation is commonly achieved on a reversed-phase column, where the compound is separated from impurities and other related alkaloids based on its polarity. The eluent from the HPLC column is then introduced into the mass spectrometer.
High-resolution mass spectrometry (HRMS) is particularly valuable, providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. This precise mass is critical for confirming the elemental composition of this compound, which is C₂₀H₂₄N₂O. The high accuracy of the mass measurement helps to distinguish it from other isobaric compounds.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this process, the [M+H]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule, which can be compared to known standards or theoretical fragmentation pathways to unequivocally confirm its identity. The fragmentation of sarpagine-type indole (B1671886) alkaloids often involves characteristic losses and cleavages of the intricate ring system, providing rich structural information. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Chirality Assessment
The complex three-dimensional structure of this compound, with its multiple stereocenters, necessitates the use of chiroptical techniques to define its absolute configuration. These methods are sensitive to the chiral nature of molecules. wikipedia.org
Optical Rotation: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent). For this compound, a measured specific rotation value that is dextrorotatory (+) confirms its enantiomeric form. researchgate.netlibretexts.org The magnitude and sign of the rotation are crucial for distinguishing between enantiomers, which have equal but opposite rotations. libretexts.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgjascoinc.com This technique provides detailed information about the stereochemical features of the molecule, particularly the conformation of its chromophoric parts. libretexts.org The CD spectrum of this compound would exhibit a unique pattern of positive and negative Cotton effects, which are directly related to the spatial arrangement of the atoms in the molecule. By comparing the experimental CD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the molecule can be confidently assigned.
Table 1: Chiroptical Data for this compound
| Parameter | Value | Technique | Significance |
|---|---|---|---|
| Specific Rotation [α] | Positive (+) | Optical Rotation | Confirms the presence of a specific enantiomer. |
| Cotton Effects | Characteristic Spectrum | Circular Dichroism | Provides detailed information on molecular stereochemistry. |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
While spectroscopic methods provide strong evidence for the structure and stereochemistry of this compound, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure. sciencemuseum.org.ukwikipedia.orgnih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov
The successful application of X-ray crystallography provides a complete picture of the molecule, including:
The connectivity of all atoms.
The bond lengths and angles.
The relative and absolute stereochemistry of all chiral centers.
The conformation of the various rings in the alkaloid's framework.
The structure of (+)-16-Epinormacusine B has been conclusively established through single-crystal X-ray crystallography, confirming its complex polycyclic architecture and the specific spatial orientation of its substituents. researchgate.net This technique remains the gold standard for the structural elucidation of novel and complex natural products. wikipedia.org
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the isolation and quantification of this compound. shodex.com Due to the complexity of the natural extracts in which this alkaloid is often found, efficient separation from other components is crucial.
Separation: Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. chromatographyonline.com By carefully optimizing the mobile phase composition, gradient elution, and flow rate, baseline separation of this compound from closely related isomers and other alkaloids can be achieved. waters.com
Quantification: Once a separation method is established, HPLC coupled with a suitable detector, such as a UV-Vis or a mass spectrometer, can be used for accurate quantification. nih.gov A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of purified this compound. The peak area of the compound in an unknown sample is then compared to the calibration curve to determine its concentration. The method's performance is validated by assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. nih.gov
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-Phase (e.g., C18, 5 µm) | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the compound. |
| Elution Mode | Gradient | Optimal separation of multiple components. |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry | Detection and quantification. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Affects retention and selectivity. |
Future Perspectives and Emerging Research Avenues for 16 Epinormacusine B
Unexplored Biosynthetic Aspects and Metabolic Engineering Opportunities
The biosynthesis of alkaloids is a complex process involving a series of enzymatic reactions, typically originating from amino acids such as tryptophan. wikipedia.org Monoterpenoid indole (B1671886) alkaloids (MIAs), a class that includes sarpagine (B1680780) alkaloids like 16-epinormacusine B, are derived from the condensation of tryptamine (B22526) and secologanin (B1681713), catalyzed by strictosidine (B192452) synthase (STR). nih.govresearcher.lifewikipedia.org Strictosidine is a central intermediate in the biosynthesis of a vast array of MIAs. researcher.lifewikipedia.orgfrontiersin.orgacs.org While the initial steps involving strictosidine synthase are relatively well-understood, the later enzymatic transformations leading specifically to this compound and other sarpagine alkaloids, particularly the formation of the sarpagan-bridge, still hold unexplored aspects. nih.govresearchgate.net Enzymes like cytochrome P450 monooxygenases play crucial roles in the oxidative cyclization and diversification of alkaloid scaffolds, and their specific roles in the late-stage biosynthesis of this compound warrant further investigation. nih.govnih.govnih.gov
Metabolic engineering offers significant opportunities to enhance the sustainable production of valuable alkaloids. wikipedia.org By understanding the enzymatic machinery and regulatory networks involved in the biosynthesis of this compound, researchers can explore strategies such as overexpressing key enzymes (e.g., specific cytochrome P450s or enzymes involved in the C-5/C-16 bond formation), blocking competing pathways, or introducing heterologous genes into suitable host organisms. wikipedia.orgnih.gov The study of strictosidine synthase from different plant species and the engineering of its substrate specificity also present avenues for potentially influencing the production of specific alkaloid structures, including those related to this compound. researcher.lifeacs.orgresearchgate.net Directed biosynthesis in heterologous expression hosts like Nicotiana benthamiana has shown promise for producing novel alkaloids and could be applied to investigate the biosynthetic steps towards this compound and potentially engineer pathways for its production. frontiersin.org
Innovations in Synthetic Methodologies for Accessing Complex Alkaloid Scaffolds
The complex, cage-like structure of sarpagine alkaloids, featuring indole-fused azabicyclo[3.3.1]nonane and azabicyclo[2.2.2]octane moieties, presents significant challenges and opportunities for synthetic chemists. sogang.ac.kr The development of efficient and stereoselective synthetic methodologies is crucial for accessing this compound and its analogs for biological evaluation. idexlab.comresearchgate.netnih.gov
Recent advances in total synthesis have demonstrated various strategies for constructing the sarpagine skeleton, including approaches utilizing [5+2] cycloadditions, intramolecular amide-alkene coupling, and photocatalytic radical cascade reactions. sogang.ac.krresearchgate.nettib.eursc.orgacs.orgthieme-connect.comacs.org Formal syntheses of this compound have been achieved, showcasing the flexibility of certain synthetic routes. researchgate.nettib.eursc.orgacs.org Key steps often involve the controlled formation of stereocenters, particularly at C-16, which determines the 16-epi configuration. idexlab.comresearchgate.netnih.gov Innovative methods for carbon-nitrogen bond formation and the application of organocatalysis and metal-catalyzed reactions continue to push the boundaries of complex alkaloid synthesis. escholarship.orgnorthwestern.eduorganic-chemistry.orgrsc.org Future research will likely focus on developing more concise, enantioselective, and versatile synthetic routes that allow for the efficient preparation of this compound and the systematic generation of structural analogs for structure-activity relationship studies. idexlab.comresearchgate.netnorthwestern.edu The use of chiral pool starting materials, such as tryptophan derivatives, remains a significant strategy in the asymmetric synthesis of indole alkaloids. researchgate.netmdpi.com
Some notable synthetic strategies and key steps employed in the synthesis of sarpagine alkaloids related to this compound include:
| Synthetic Strategy | Key Step(s) | Reference(s) |
| Formal Synthesis via [5+2] Cycloaddition | 3-Oxidopyridinium [5+2] cycloaddition, ring enlargement | tib.eursc.orgacs.org |
| Total Synthesis via Radical Cascade | Photocatalytic nitrogen-centered radical cascade, intramolecular coupling | sogang.ac.kracs.orgthieme-connect.com |
| Asymmetric Total Synthesis | Hydroboration/oxidation at C(16)-C(17), oxy-anion Cope rearrangement | idexlab.comresearchgate.netnih.gov |
| Gold(I)-catalyzed Cyclization | 6-exo-dig cyclization to form piperidine (B6355638) ring | idexlab.comresearchgate.net |
| Biomimetic Oxidation | DDQ-mediated oxidation | nih.govacs.org |
Deeper Mechanistic Elucidation of Cellular and Molecular Interactions
While this compound is recognized as an indole alkaloid with potential biological activities, its precise cellular and molecular mechanisms of action are still under investigation. biosynth.com Research suggests potential interactions with specific biological targets, possibly involving modulation of neurotransmitter systems or enzyme inhibition. biosynth.com
Development of this compound as a Chemical Biology Probe for Biological Systems
Given its unique structure and potential bioactivity, this compound holds promise as a chemical biology probe. Chemical probes are small molecules used to perturb biological systems and study protein function, signaling pathways, and cellular processes. The development of this compound as a probe would involve synthesizing labeled versions (e.g., fluorescent or affinity-tagged) that can be used to track its distribution in cells and tissues, identify its binding partners, and study its effects in a more detailed manner.
Utilizing this compound as a chemical biology probe could provide valuable insights into the biological pathways it affects, potentially uncovering new therapeutic targets or shedding light on complex cellular mechanisms. This approach aligns with the broader use of natural products as tools for chemical biology research. Further research is needed to develop appropriate labeling strategies and validate the utility of this compound as a probe in various biological contexts.
Q & A
Q. What spectroscopic techniques are most reliable for characterizing 16-Epinormacusine B, and how should data interpretation address stereochemical challenges?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and NOESY) and high-resolution mass spectrometry (HRMS) are foundational for structural elucidation. For stereochemical assignments, NOESY correlations and coupling constants in NMR are critical. Comparative analysis with epimeric analogs (e.g., normacusine B) is essential to resolve ambiguities in stereochemical configurations . Ensure raw data is validated against synthetic intermediates or reference standards to minimize misassignment .
Q. How can researchers design a reproducible synthesis protocol for this compound?
Answer: Follow structure-pattern-based strategies, as demonstrated in the formal synthesis of this compound via stereoselective Pictet-Spengler cyclization and subsequent functionalization . Key considerations include:
- Reaction optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.
- Purification : Employ chromatographic techniques (e.g., flash chromatography, HPLC) with retention of stereochemical integrity.
- Validation : Cross-validate synthetic intermediates using spectroscopic and chromatographic data against literature benchmarks .
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions and experimental data in the stereoselective synthesis of this compound?
Answer:
- Re-evaluate computational models : Use density functional theory (DFT) to reassess transition-state energetics, incorporating solvent effects and steric interactions.
- Experimental validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling to probe mechanistic pathways.
- Statistical rigor : Apply false discovery rate (FDR) controls to avoid overinterpreting minor spectral peaks or computational outliers .
Q. How should researchers address low yields in late-stage functionalization steps during total synthesis?
Answer:
- Mechanistic analysis : Use in-situ monitoring (e.g., ReactIR, LC-MS) to identify side reactions or decomposition pathways.
- Alternative strategies : Explore protecting-group-free approaches or redox-economical steps.
- Data-driven adjustments : Implement iterative design cycles with Bayesian optimization to refine reaction conditions .
What frameworks are optimal for formulating hypothesis-driven research questions on this compound’s bioactivity?
Answer: Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks:
- Example PICO: Does this compound (Intervention) exhibit greater neuroprotective activity (Outcome) in neuronal cell lines (Population) compared to normacusine B (Comparison)?
- FINER criteria ensure alignment with ethical guidelines and resource feasibility .
Data Analysis and Validation
Q. How can researchers statistically validate the purity of this compound batches?
Answer:
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate purity.
- Chromatographic methods : Pair HPLC with charged aerosol detection (CAD) for non-UV-active impurities.
- Uncertainty quantification : Report confidence intervals for purity measurements using error propagation models .
Q. What strategies mitigate biases in bioactivity assays for this compound?
Answer:
- Blinded experiments : Assign sample codes to prevent observer bias.
- Replication : Perform triplicate assays with independent stock solutions.
- Negative controls : Include vehicle-only and known inactive analogs to isolate compound-specific effects .
Experimental Design and Troubleshooting
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) in this compound analogs?
Answer:
- Systematic variation : Modify stereocenters or substituents in a stepwise manner (e.g., C16 epimerization, N-methylation).
- High-throughput screening : Use microplate-based assays to evaluate bioactivity across analogs.
- Data integration : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .
Q. What steps ensure reproducibility when scaling up this compound synthesis?
Answer:
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy).
- Scale-down validation : Confirm critical parameters (e.g., mixing efficiency, heat transfer) using benchtop reactors.
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Literature and Peer Review
Q. How can researchers critically evaluate conflicting reports on this compound’s spectroscopic data?
Answer:
- Primary source verification : Cross-check data with original syntheses (e.g., vellosimine derivatives in the 16-epi group) .
- Error analysis : Compare experimental conditions (e.g., solvent, temperature) that may affect NMR chemical shifts.
- Peer consultation : Submit unresolved discrepancies to open-science platforms for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
